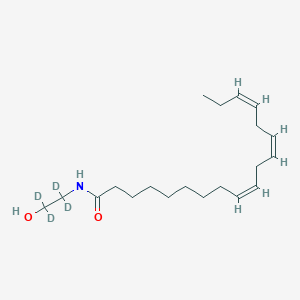

Arachidonoyl m-Nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

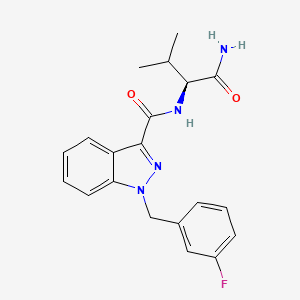

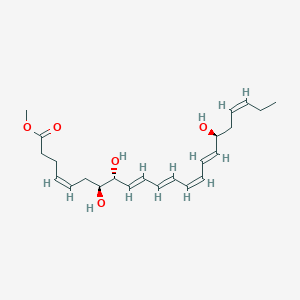

This compound is primarily used to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes fatty acid amides . The compound is notable for its ability to release a yellow colorimetric dye, m-nitroaniline, upon exposure to FAAH activity, making it a valuable tool in biochemical assays .

Scientific Research Applications

Arachidonoyl m-Nitroaniline is widely used in scientific research, particularly in the study of FAAH activity. Its applications include:

Biochemistry: Used as a substrate in enzyme assays to measure FAAH activity.

Pharmacology: Helps in the screening of FAAH inhibitors, which are potential therapeutic agents for conditions like pain and inflammation.

Neuroscience: Utilized in studies related to endocannabinoid signaling, as FAAH is involved in the degradation of endocannabinoids.

Mechanism of Action

Target of Action

Arachidonoyl m-Nitroaniline (AmNA) primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide (arachidonyl ethanolamide; AEA) .

Mode of Action

AmNA interacts with FAAH, which hydrolyzes it, resulting in the release of the yellow colorimetric dye m-nitroaniline . This interaction allows for the measurement of FAAH activity, offering the potential for fast and convenient measurements using a 96 well plate spectrophotometer .

Biochemical Pathways

The hydrolysis of AmNA by FAAH is part of the broader biochemical pathway involving the metabolism of fatty acid amides . FAAH can also hydrolyze other fatty acid derivatives like N-oleoylethanolamine and N-palmitoylethanolamine, collectively referred to as N-acylethanolamines (NAEs) . These compounds play a role in regulating various physiological functions like sleep and pain .

Result of Action

The hydrolysis of AmNA by FAAH results in the release of the yellow colorimetric dye m-nitroaniline . This change can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Arachidonoyl m-Nitroaniline interacts with the FAAH enzyme . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups . When this compound is exposed to FAAH activity, it results in the release of a yellow colorimetric dye called m-nitroaniline .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for the FAAH enzyme . The interaction between this compound and FAAH can be used to measure the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the FAAH enzyme . When this compound is exposed to FAAH activity, it is hydrolyzed, resulting in the release of the yellow colorimetric dye m-nitroaniline .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role as a substrate for the FAAH enzyme . The release of the yellow colorimetric dye m-nitroaniline upon exposure to FAAH activity allows for fast and convenient measurements of FAAH activity .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the FAAH enzyme . FAAH is known to hydrolyze a variety of fatty acid amides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl m-Nitroaniline involves the reaction of arachidonic acid with m-nitroaniline. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of arachidonic acid and the amino group of m-nitroaniline . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl m-Nitroaniline primarily undergoes hydrolysis when exposed to FAAH, resulting in the release of m-nitroaniline . This hydrolysis reaction is a key feature of its use in enzyme activity assays.

Common Reagents and Conditions:

Hydrolysis: The hydrolysis reaction is facilitated by the presence of FAAH. The reaction conditions typically involve an aqueous buffer at physiological pH and temperature.

Oxidation and Reduction:

Major Products:

Comparison with Similar Compounds

Arachidonoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

Decanoyl m-Nitroaniline: A shorter-chain fatty acid amide also used in FAAH activity assays.

Uniqueness: Arachidonoyl m-Nitroaniline is unique due to its long-chain polyunsaturated fatty acid structure, which closely resembles the natural substrates of FAAH, such as anandamide . This structural similarity makes it a highly relevant and effective substrate for studying FAAH activity and screening potential inhibitors .

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDPRAMDXERDT-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)